Pediocin ach - 120367-03-5

Pediocin ach

Catalog Number: EVT-1174876
CAS Number: 120367-03-5
Molecular Formula: C196H297N61O60S5
Molecular Weight: 4628 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Classification

Pediocin AcH is classified under the subclass IIa bacteriocins, which are known for their broad-spectrum antimicrobial activity. It is a ribosomally synthesized peptide that undergoes post-translational modification to become biologically active. Its classification is significant due to its potential applications in food preservation and safety .

Synthesis Analysis

Pediocin AcH is synthesized as a precursor peptide that contains a leader sequence. This precursor undergoes proteolytic processing to remove the leader peptide, resulting in a mature 44-amino-acid active form . The synthesis is regulated by the papABCD operon, which encodes the structural gene (papA) along with ancillary genes required for its production .

Technical Details

  • Precursor Length: 62 amino acids (includes leader sequence).
  • Mature Form: 44 amino acids after removal of an 18-amino-acid leader peptide.
  • Post-Translational Modification: Occurs at low pH conditions where processing enzymes are activated .
  • Biosynthesis Environment: Typically occurs in rich media conducive to Pediococcus growth.
Molecular Structure Analysis

The molecular structure of pediocin AcH features two distinct regions:

  1. N-terminal Region: Highly conserved and hydrophilic, containing the consensus sequence -YGNGV-. This region is essential for its antimicrobial activity.
  2. C-terminal Region: Less conserved and more hydrophobic, proposed to contain a membrane interaction domain that facilitates its action against target cells .

Structural Data

  • Disulfide Bonds: A unique C24—C44 disulfide bond contributes to the stability of the structure.
  • Secondary Structure: The N-terminal region may form a β-hairpin structure stabilized by hydrogen bonds and disulfide linkages .
Chemical Reactions Analysis

Pediocin AcH exhibits bactericidal activity primarily through its interaction with the cytoplasmic membranes of target bacteria. It forms pores in these membranes, leading to cell lysis and death. The effectiveness of pediocin AcH can be influenced by various factors such as pH, temperature, and the presence of proteases .

Relevant Parameters

  • pH Stability: Retains activity across a wide pH range.
  • Thermostability: Active even after heat treatment, making it suitable for food applications.
  • Protease Sensitivity: Sensitive to various proteases but maintains activity under certain conditions .
Mechanism of Action

The mechanism through which pediocin AcH exerts its antimicrobial effects involves:

  1. Membrane Interaction: Binding to the target cell membrane, leading to pore formation.
  2. Disruption of Membrane Integrity: This results in leakage of cellular contents and eventual cell death.
  3. Inhibition of Nucleic Acid Synthesis: By altering membrane potential and inhibiting specific enzymes involved in nucleic acid synthesis .

Data Supporting Mechanism

Studies have shown that pediocin AcH can effectively reduce populations of Listeria monocytogenes in food products, highlighting its practical application in food safety .

Physical and Chemical Properties Analysis

Pediocin AcH possesses several notable physical and chemical properties:

  • Molecular Weight: Approximately 5 kDa.
  • Solubility: Soluble in aqueous solutions; retains activity at low temperatures down to -80°C.
  • Stability: Maintains antimicrobial activity under various environmental conditions including heat treatment .
Applications

Pediocin AcH has significant applications in food preservation due to its ability to inhibit pathogenic bacteria such as Listeria monocytogenes. Its use can reduce reliance on chemical preservatives and thermal processing methods in ready-to-eat foods.

Scientific Applications

  1. Food Industry: Used as a natural preservative in meat products to enhance safety and shelf life.
  2. Biotechnology: Potentially used in genetic engineering to produce enhanced strains of Pediococcus for increased pediocin yield.
  3. Pharmaceuticals: Exploration into its use as an antimicrobial agent against resistant bacterial strains .
Molecular Structure and Functional Domains of Pediocin AcH

Pediocin AcH, a class IIa bacteriocin produced by Pediococcus acidilactici, is a ribosomally synthesized antimicrobial peptide renowned for its potent activity against foodborne pathogens like Listeria monocytogenes. Its functionality is intrinsically linked to its precise three-dimensional structure, governed by its amino acid sequence and stabilized by key intramolecular interactions [5] [8].

Primary Sequence Analysis and Conserved Motifs

The mature Pediocin AcH peptide comprises 44 amino acids (molecular weight ~4.6 kDa). Analysis reveals distinct domains: a cationic, hydrophilic N-terminus (residues 1-20) and a more hydrophobic C-terminus (residues 21-44). The N-terminal domain harbors the defining signature of class IIa bacteriocins, the highly conserved YGNGV motif (positions Tyr3-Gly4-Asn5-Gly6-Val7). This motif, often termed the "pediocin box," is crucial for initial target cell recognition and subsequent antimicrobial activity. Flanking this motif are other conserved features, including lysine at position 1 (Lys1) and two cysteine residues (Cys9 and Cys14) involved in a critical disulfide bond. The C-terminal domain, while less conserved overall, contains a second pair of cysteines (Cys24 and Cys44) forming another essential disulfide bond and is characterized by a higher proportion of nonpolar amino acids like valine, alanine, glycine, and methionine, forming a hydrophobic hairpin-like structure implicated in membrane insertion [1] [5] [8].

Table 1: Key Features of Pediocin AcH Primary Structure

FeatureLocation/Amino AcidsFunctional Significance
Mature Peptide Length44 amino acidsDefines molecular weight (~4.6 kDa) and domain organization
Conserved N-terminal Motif (Pediocin box)-YGNGV- (Residues 3-7)Critical for target recognition and initial binding
N-terminal ChargeCationic (Includes Lys1, Lys11, His42, Lys43)Electrostatic interaction with negatively charged membranes
Cysteine ResiduesCys9, Cys14, Cys24, Cys44Form two disulfide bonds essential for structure & activity
C-terminal CharacterHydrophobic/Amphiphilic (Residues 21-44)Membrane insertion and pore formation

Role of Disulfide Bonds in Structural Stability and Activity

Pediocin AcH contains two intramolecular disulfide bonds: Cys9-Cys14 in the N-terminal domain and Cys24-Cys44 linking the middle of the peptide to the very C-terminus. These bonds are paramount for both structural integrity and bactericidal efficacy. The Cys9-Cys14 bond stabilizes the β-sheet structure within the conserved N-terminal region, facilitating its receptor-binding function. The Cys24-Cys44 bond creates a characteristic hairpin loop in the C-terminal hydrophobic domain, crucial for anchoring the peptide into the target membrane and subsequent pore formation. Mutagenesis studies unequivocally demonstrate the indispensability of all four cysteines. Substitutions such as C9R, C14S/Y, C24S, or C44W completely abolish antimicrobial activity against sensitive strains like Listeria innocua Lin11 and Lactobacillus plantarum NCDO955. These mutants fail to form the correct disulfide bonds, leading to misfolding and loss of function. Furthermore, these bonds confer remarkable thermal stability to Pediocin AcH, allowing it to retain activity even after pasteurization temperatures (e.g., 80°C for 10 minutes) and during frozen storage, which is a vital technological property for food applications. Molecular dynamics simulations confirm that destabilization of these bonds, particularly at elevated temperatures (>80°C), correlates directly with loss of secondary structure and activity [1] [2] [7].

N-Terminal and C-Terminal Domain Interactions

Pediocin AcH functions through a domain-based mechanism where the N-terminal and C-terminal regions play distinct but interdependent roles. The cationic N-terminal domain (residues 1-20), stabilized by the Cys9-Cys14 bond and containing the YGNGV motif, is primarily responsible for the initial electrostatic interaction with negatively charged components on the target cell surface, such as lipoteichoic acids and potentially the mannose phosphotransferase system (Man-PTS) receptor. This binding is a prerequisite for the subsequent action of the C-terminus. The C-terminal domain (residues 21-44), constrained into a hairpin loop by the Cys24-Cys44 disulfide bond, is predominantly hydrophobic and functions as the membrane penetration domain. Its role is to insert into the phospholipid bilayer of the target cell, leading to pore formation and cell death. These two domains are connected by a relatively flexible hinge region (around residues 18-22), often containing a conserved aspartate (Asp20 in Pediocin AcH). This hinge allows relative movement between the domains, facilitating the transition from receptor binding to membrane insertion. Hybrid bacteriocin studies demonstrate that exchanging entire domains at this hinge can produce functional hybrids where the antimicrobial spectrum is primarily dictated by the source of the C-terminal domain. However, shifting the recombination point even slightly away from the optimal hinge location drastically reduces (by 3-4 orders of magnitude) or abolishes activity, underscoring the precise spatial arrangement required for functionality [3] [7] [8].

Mutagenesis Studies on Critical Amino Acid Residues

Site-directed and random mutagenesis, often facilitated by expression in systems like Escherichia coli maltose-binding protein (MBP) fusions, has identified numerous residues critical for Pediocin AcH activity beyond the cysteines:1. N-terminal Mutations:* Lys1: Substitution (e.g., K1N) significantly reduces activity (~<1% of wild-type), highlighting the importance of the positive charge at the extreme N-terminus for initial membrane interaction.* Asn5 (YGNGV): Mutation (N5K) completely inactivates the bacteriocin, emphasizing the critical role of this conserved residue within the pediocin box, potentially in hydrogen bonding or structural integrity.* Trp18: Substitution (W18R) reduces activity to ~30% of wild-type, suggesting involvement in hydrophobic interactions or structural stability near the hinge region.2. C-terminal Mutations:* Ile26 and Met31: Substitutions (I26T, M31T) reduce activity to ~10% and ~40% of wild-type, respectively, implicating these hydrophobic residues in membrane insertion or stability of the hydrophobic hairpin.* Gly37: Substitutions (G37E/R) completely abolish activity, likely due to steric hindrance or disruption of the tight turn structure essential for the C-terminal hairpin conformation.* His42, Lys43: Substitutions (H42L, K43N/E) reduce activity to ~1-60% of wild-type, underscoring the contribution of positive charges in the C-terminus to electrostatic interactions with the membrane, particularly at lower pH where histidine becomes protonated.* Lys11: Interestingly, the K11E mutant exhibits ~2.8-fold higher activity against L. innocua Lin11, suggesting a potential optimization of charge distribution for enhanced interaction.3. Deletion Studies: Deletion of the conserved N-terminal sequence Lys1-Tyr2-Tyr3-Gly4-Asn5-Gly6-Val7 completely inactivates Pediocin AcH, confirming the indispensability of this region [1] [2] [7].

Table 2: Impact of Key Amino Acid Substitutions in Pediocin AcH

MutationLocation/DomainResidue ChangeRelative Activity (%)Functional Consequence
N5KConserved motif (YGNGV)Asn5 → Lys50%Complete loss of activity; disrupts pediocin box function
C9RN-terminal disulfideCys9 → Arg90%Prevents Cys9-Cys14 bond; misfolding
C14YN-terminal disulfideCys14 → Tyr140%Prevents Cys9-Cys14 bond; misfolding
C24SC-terminal disulfideCys24 → Ser240%Prevents Cys24-Cys44 bond; disrupts C-terminal hairpin
G37RC-terminal hairpinGly37 → Arg370%Steric clash/charge disruption; critical turn impaired
C44WC-terminal disulfideCys44 → Trp440%Prevents Cys24-Cys44 bond; disrupts C-terminal hairpin
K1NN-terminusLys1 → Asn1<1%Loss of key positive charge; weakens initial binding
W18RNear hingeTrp18 → Arg18~30%Disrupts hydrophobic interaction/stability near hinge
I26TC-terminal hairpinIle26 → Thr26~10%Reduces hydrophobicity; impairs membrane insertion
M31TC-terminal hairpinMet31 → Thr31~40%Reduces hydrophobicity; impairs membrane insertion
H42LC-terminusHis42 → Leu42~40%Loss of positive charge (pH-dependent); weaker membrane interaction
K43EC-terminusLys43 → Glu43~1%Charge reversal; severe electrostatic repulsion
K43NC-terminusLys43 → Asn43~60%Loss of positive charge; reduced membrane affinity
K11EN-terminusLys11 → Glu11~280%Enhanced activity; possibly optimized charge distribution

Structural Modeling and Comparative Analysis with Class IIa Bacteriocins

Structural insights into Pediocin AcH have been gained through nuclear magnetic resonance (NMR) and molecular dynamics (MD) simulations, often in comparison with other class IIa bacteriocins like leucocin A, sakacin P, and curvacin A. NMR data reveals a structure characterized by:

  • N-terminal β-sheet: A two-stranded, antiparallel β-sheet stabilized by the Cys9-Cys14 disulfide bond, encompassing the conserved YGNGV motif. This region exhibits some structural order in solution.
  • Flexible Hinge: A less ordered region (around Asp20) connecting the N- and C-terminal domains.
  • C-terminal Hairpin: An extended loop structure formed by the Cys24-Cys44 disulfide bond, followed by a short amphiphilic α-helix (approximately residues 30-38) in proximity to membranes. The hydrophobic face of this helix is critical for membrane insertion.

Comparative analysis highlights shared and unique features:

  • Conserved N-terminal Motif: The YGNGV motif and the Cys9-Cys14 disulfide bond are universal in class IIa bacteriocins, underpinning the common mechanism of initial receptor recognition.
  • Variable C-terminal Architecture: While all class IIa bacteriocins possess a hydrophobic/membrane-penetrating C-terminus, the specific structure differs. Pediocin AcH is unique in possessing the Cys24-Cys44 bond, creating a distinct hairpin loop. Others, like leucocin A, lack this second disulfide bond and may exhibit different C-terminal folding. This C-terminal variation is a primary determinant of target cell specificity and cognate immunity protein recognition. Hybrid studies show that swapping C-terminal domains between bacteriocins generally transfers the spectrum of activity to that of the donor bacteriocin's C-terminus, provided the swap occurs at the hinge.
  • Thermal Stability Modeling: MD simulations across temperatures (298K-394K) show Pediocin PA-1's natural disulfide bonds confer significant stability. Engineered mutants attempting to introduce a third disulfide bond (e.g., Mut4: Ser22Cys/Ser39Cys) were modeled. While some mutants (e.g., Mut1: Ala17Cys/Ala21Cys, Mut5: Ala34Cys/Thr36Cys) lost their helical structure and a natural disulfide bond at high temperatures, Mut4 retained its helical structure and disulfide bonds, exhibiting thermal stability comparable to wild-type Pediocin PA-1, suggesting potential for engineering enhanced stability [1] [3] [5].

Properties

CAS Number

120367-03-5

Product Name

Pediocin ach

IUPAC Name

(3S)-4-[[(2S)-1-[[2-[[(2S)-6-amino-1-[[(2S)-1-[[(2S,3R)-1-[[(2S,3R)-1-[[(2R)-1-[[(2S,3S)-1-[[(2S,3S)-1-[[(2S)-4-amino-1-[[(2S)-4-amino-1-[[2-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S,3R)-1-[[2-[[2-[[(2S)-1-[[(2S)-5-amino-1-[[2-[[(2S)-4-amino-1-[(2R)-2-[[(2S)-6-amino-2-[[(2S)-2-amino-3-(4H-imidazol-4-yl)propanoyl]amino]hexanoyl]amino]-3-sulfanylpropanoyl]oxy-1,4-dioxobutan-2-yl]amino]-2-oxoethyl]amino]-1,5-dioxopentan-2-yl]amino]-3-(4H-imidazol-4-yl)-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-2-oxoethyl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-1,4-dioxobutan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-1-oxo-3-sulfanylpropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxohexan-2-yl]amino]-2-oxoethyl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-[[(2S)-2-[[(2S)-2-[[(2R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[2-[[(2R)-2-[[(2S,3R)-2-[[(2S)-2-[[2-[[(2S)-4-amino-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2,6-diaminohexanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]acetyl]amino]-4-oxobutanoyl]amino]acetyl]amino]-3-methylbutanoyl]amino]-3-hydroxybutanoyl]amino]-3-sulfanylpropanoyl]amino]acetyl]amino]hexanoyl]amino]-3-(4H-imidazol-4-yl)propanoyl]amino]-3-hydroxypropanoyl]amino]-3-sulfanylpropanoyl]amino]-3-hydroxypropanoyl]amino]-3-methylbutanoyl]amino]-4-oxobutanoic acid

Molecular Formula

C196H297N61O60S5

Molecular Weight

4628 g/mol

InChI

InChI=1S/C196H297N61O60S5/c1-18-92(7)155(190(310)242-130(65-142(206)269)181(301)241-129(64-141(205)268)171(291)215-75-145(272)224-94(9)161(281)233-121(50-55-322-17)174(294)225-95(10)162(282)236-125(59-105-69-212-116-36-23-21-33-112(105)116)177(297)227-97(12)163(283)254-157(98(13)260)187(307)220-73-144(271)213-74-146(273)230-126(61-107-71-209-88-222-107)179(299)235-120(48-49-139(203)266)167(287)214-79-150(277)232-132(66-143(207)270)195(315)317-196(316)138(86-321)249-176(296)119(39-27-31-54-200)234-166(286)114(202)60-106-70-208-87-221-106)253-191(311)156(93(8)19-2)252-186(306)137(85-320)248-193(313)159(100(15)262)257-194(314)160(101(16)263)255-164(284)96(11)226-173(293)117(37-25-29-52-198)228-147(274)76-217-169(289)124(58-104-68-211-115-35-22-20-32-111(104)115)239-182(302)131(67-152(279)280)243-188(308)154(91(5)6)251-184(304)134(82-259)245-185(305)136(84-319)246-183(303)133(81-258)244-180(300)127(62-108-72-210-89-223-108)240-175(295)118(38-26-30-53-199)229-148(275)77-219-172(292)135(83-318)247-192(312)158(99(14)261)256-189(309)153(90(3)4)250-151(278)80-218-170(290)128(63-140(204)267)231-149(276)78-216-168(288)122(56-102-40-44-109(264)45-41-102)238-178(298)123(57-103-42-46-110(265)47-43-103)237-165(285)113(201)34-24-28-51-197/h20-23,32-33,35-36,40-47,68-72,87-101,106-108,113-114,117-138,153-160,211-212,258-265,318-321H,18-19,24-31,34,37-39,48-67,73-86,197-202H2,1-17H3,(H2,203,266)(H2,204,267)(H2,205,268)(H2,206,269)(H2,207,270)(H,213,271)(H,214,287)(H,215,291)(H,216,288)(H,217,289)(H,218,290)(H,219,292)(H,220,307)(H,224,272)(H,225,294)(H,226,293)(H,227,297)(H,228,274)(H,229,275)(H,230,273)(H,231,276)(H,232,277)(H,233,281)(H,234,286)(H,235,299)(H,236,282)(H,237,285)(H,238,298)(H,239,302)(H,240,295)(H,241,301)(H,242,310)(H,243,308)(H,244,300)(H,245,305)(H,246,303)(H,247,312)(H,248,313)(H,249,296)(H,250,278)(H,251,304)(H,252,306)(H,253,311)(H,254,283)(H,255,284)(H,256,309)(H,257,314)(H,279,280)/t92-,93-,94-,95-,96-,97-,98+,99+,100+,101+,106?,107?,108?,113-,114-,117-,118-,119-,120-,121-,122-,123-,124-,125-,126-,127-,128-,129-,130-,131-,132-,133-,134-,135-,136-,137-,138-,153-,154-,155-,156-,157-,158-,159-,160-/m0/s1

InChI Key

FLTWKHKMXZLDNR-CVMNUACMSA-N

SMILES

CCC(C)C(C(=O)NC(C(C)CC)C(=O)NC(CC(=O)N)C(=O)NC(CC(=O)N)C(=O)NCC(=O)NC(C)C(=O)NC(CCSC)C(=O)NC(C)C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(C)C(=O)NC(C(C)O)C(=O)NCC(=O)NCC(=O)NC(CC3C=NC=N3)C(=O)NC(CCC(=O)N)C(=O)NCC(=O)NC(CC(=O)N)C(=O)OC(=O)C(CS)NC(=O)C(CCCCN)NC(=O)C(CC4C=NC=N4)N)NC(=O)C(CS)NC(=O)C(C(C)O)NC(=O)C(C(C)O)NC(=O)C(C)NC(=O)C(CCCCN)NC(=O)CNC(=O)C(CC5=CNC6=CC=CC=C65)NC(=O)C(CC(=O)O)NC(=O)C(C(C)C)NC(=O)C(CO)NC(=O)C(CS)NC(=O)C(CO)NC(=O)C(CC7C=NC=N7)NC(=O)C(CCCCN)NC(=O)CNC(=O)C(CS)NC(=O)C(C(C)O)NC(=O)C(C(C)C)NC(=O)CNC(=O)C(CC(=O)N)NC(=O)CNC(=O)C(CC8=CC=C(C=C8)O)NC(=O)C(CC9=CC=C(C=C9)O)NC(=O)C(CCCCN)N

Synonyms

PedA
pediocin AcH
pediocin PA-1

Canonical SMILES

CCC(C)C(C(=O)NC(C(C)CC)C(=O)NC(CC(=O)N)C(=O)NC(CC(=O)N)C(=O)NCC(=O)NC(C)C(=O)NC(CCSC)C(=O)NC(C)C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(C)C(=O)NC(C(C)O)C(=O)NCC(=O)NCC(=O)NC(CC3C=NC=N3)C(=O)NC(CCC(=O)N)C(=O)NCC(=O)NC(CC(=O)N)C(=O)OC(=O)C(CS)NC(=O)C(CCCCN)NC(=O)C(CC4C=NC=N4)N)NC(=O)C(CS)NC(=O)C(C(C)O)NC(=O)C(C(C)O)NC(=O)C(C)NC(=O)C(CCCCN)NC(=O)CNC(=O)C(CC5=CNC6=CC=CC=C65)NC(=O)C(CC(=O)O)NC(=O)C(C(C)C)NC(=O)C(CO)NC(=O)C(CS)NC(=O)C(CO)NC(=O)C(CC7C=NC=N7)NC(=O)C(CCCCN)NC(=O)CNC(=O)C(CS)NC(=O)C(C(C)O)NC(=O)C(C(C)C)NC(=O)CNC(=O)C(CC(=O)N)NC(=O)CNC(=O)C(CC8=CC=C(C=C8)O)NC(=O)C(CC9=CC=C(C=C9)O)NC(=O)C(CCCCN)N

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CC(=O)N)C(=O)NCC(=O)N[C@@H](C)C(=O)N[C@@H](CCSC)C(=O)N[C@@H](C)C(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)N[C@@H](C)C(=O)N[C@@H]([C@@H](C)O)C(=O)NCC(=O)NCC(=O)N[C@@H](CC3C=NC=N3)C(=O)N[C@@H](CCC(=O)N)C(=O)NCC(=O)N[C@@H](CC(=O)N)C(=O)OC(=O)[C@H](CS)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CC4C=NC=N4)N)NC(=O)[C@H](CS)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](C)NC(=O)[C@H](CCCCN)NC(=O)CNC(=O)[C@H](CC5=CNC6=CC=CC=C65)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CO)NC(=O)[C@H](CS)NC(=O)[C@H](CO)NC(=O)[C@H](CC7C=NC=N7)NC(=O)[C@H](CCCCN)NC(=O)CNC(=O)[C@H](CS)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](C(C)C)NC(=O)CNC(=O)[C@H](CC(=O)N)NC(=O)CNC(=O)[C@H](CC8=CC=C(C=C8)O)NC(=O)[C@H](CC9=CC=C(C=C9)O)NC(=O)[C@H](CCCCN)N

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